![molecular formula C22H29NO3 B5171538 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate, also known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a glycine derivative that possesses a unique structure, which makes it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting that it may have a broader range of therapeutic applications.
Biochemical and Physiological Effects:
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell growth, suppression of inflammation, and modulation of neurotransmitter release. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and broad range of pharmacological activities. However, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is also challenging to work with due to its low solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate. One area of interest is the development of novel ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate analogs with improved pharmacological properties. Another area of focus is the investigation of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis, is an area of active research.
Synthesemethoden
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate can be synthesized through a multistep process that involves the reaction of glycine with adamantane-1-carboxylic acid and 4-methylbenzoyl chloride. The synthesis of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques such as NMR spectroscopy and HPLC is essential to ensure the quality of the synthesized compound.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been investigated for its ability to modulate ion channels and neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPHECIQVDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
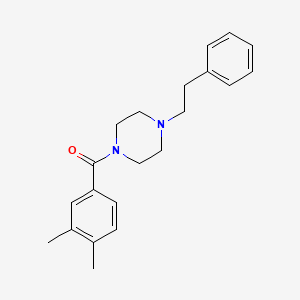
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
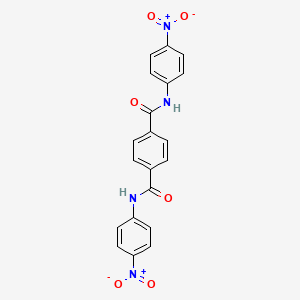
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
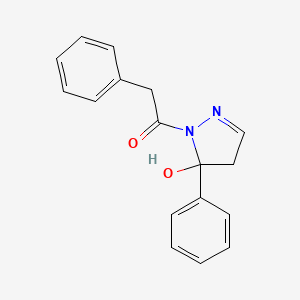
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
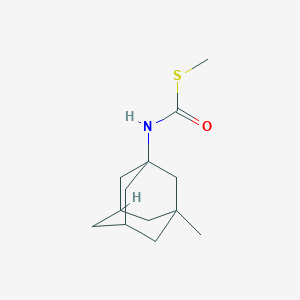
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
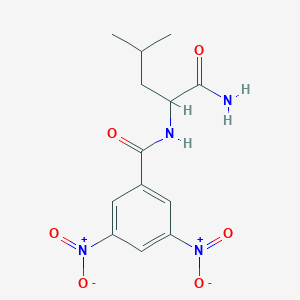
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)